Isoestradiol 3-benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6011-90-1 |
|---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(8S,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21+,22+,23+,25+/m1/s1 |
InChI Key |
UYIFTLBWAOGQBI-FCRIMTMASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Isoestradiol 3 Benzoate
Chemical Synthesis Routes for Isoestradiol (B3343314) 3-benzoate
The primary route to Isoestradiol 3-benzoate involves the chemical modification of a suitable isoestradiol precursor. This synthesis is centered on the selective esterification of the phenolic hydroxyl group at the carbon-3 position.
Esterification Reactions at the C-3 Position of Estradiol (B170435)
The synthesis of an estradiol 3-benzoate involves the formation of an ester linkage between the phenolic hydroxyl group at the C-3 position of the steroid's A-ring and benzoic acid. ebi.ac.uk This reaction is a formal condensation. ebi.ac.uknih.gov The hydroxyl group at C-3 is phenolic and thus more acidic than the secondary alcohol at C-17, allowing for selective reaction under controlled conditions. The general principle involves reacting an isoestradiol molecule with a benzoylating agent.
Common benzoylating agents include benzoyl chloride or benzoic anhydride. The reaction with benzoyl chloride is typically performed in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct and catalyze the reaction. chemicalbook.com This method is effective for selectively acylating the C-3 hydroxyl group.
Catalytic and Non-Catalytic Synthetic Approaches
The esterification to produce this compound can be achieved through various approaches, which can be broadly categorized as catalytic or non-catalytic.
Non-Catalytic Approaches: These methods typically rely on the high reactivity of the acylating agent. The use of highly reactive benzoyl chloride in a suitable solvent with a base like pyridine is a common example. chemicalbook.comgoogle.com This approach is often straightforward and proceeds under mild conditions, providing good yields of the desired C-3 ester.
Catalytic Approaches: Catalytic methods can be employed, particularly when using less reactive acylating agents like benzoic acid itself.
Acid Catalysis: Homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can be used to facilitate the direct esterification of the isoestradiol precursor with benzoic acid. mdpi.comorganic-chemistry.org These catalysts work by protonating the carbonyl oxygen of the benzoic acid, making it more electrophilic and susceptible to nucleophilic attack by the C-3 hydroxyl group of the isoestradiol. mdpi.com
Coupling Reagents: Reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) can be used to mediate the formation of esters from carboxylic acids and alcohols. organic-chemistry.org
Heterogeneous Catalysts: Solid acid catalysts like graphene oxide or macroporous polymeric acids can also be utilized. organic-chemistry.org These offer the advantage of easier separation from the reaction mixture and potential for recycling, aligning with principles of green chemistry. organic-chemistry.org
A summary of potential esterification conditions is presented in Table 1.
Table 1: Comparison of Synthetic Approaches for C-3 Esterification| Approach | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Non-Catalytic | Isoestradiol, Benzoyl Chloride, Pyridine | Room temperature, inert solvent (e.g., Dichloromethane) | High reactivity, good for selective C-3 esterification. |
| Homogeneous Acid Catalysis | Isoestradiol, Benzoic Acid, H₂SO₄ or TsOH | Elevated temperature, often with removal of water | Uses less reactive acylating agent, reversible reaction. |
| Heterogeneous Acid Catalysis | Isoestradiol, Benzoic Acid, Graphene Oxide | Elevated temperature | Catalyst is easily recoverable and reusable. |
Precursor Sourcing and Reaction Optimization
The critical precursor for the synthesis is isoestradiol. The term "isoestradiol" refers to a stereoisomer of 17β-estradiol. Estradiol has five chiral centers, meaning a large number of stereoisomers can exist. nih.gov Sourcing a specific isoestradiol often requires a multi-step total synthesis or the stereoselective modification of a more common steroid precursor. researchgate.netnih.gov For instance, the synthesis of ent-17β-estradiol, the enantiomer of the natural hormone, has been achieved via a facile six-step route from readily available precursors. researchgate.netnih.gov The reduction of estrone (B1671321) or its derivatives can also lead to different stereoisomers at the C-17 position, such as 17α-estradiol, depending on the reaction conditions and reducing agents used. google.com
Reaction optimization is crucial for achieving high yields and purity. Key parameters to consider include:
Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions or degradation. mdpi.comresearchgate.net The reduction of estrone, for example, is highly temperature-dependent in determining the ratio of 17α and 17β isomers produced. google.com
Catalyst Concentration: The amount of catalyst can significantly influence the reaction kinetics. researchgate.net
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.
Reactant Ratio: The molar ratio of the isoestradiol precursor to the benzoylating agent is optimized to ensure complete conversion while minimizing the formation of byproducts, such as the 3,17-dibenzoate. researchgate.net
Strategies for Novel this compound Analog Synthesis
The synthesis of novel analogs of this compound is a key strategy for research applications, allowing for the systematic investigation of structure-activity relationships.
Targeted Structural Modifications for Research Applications
Creating analogs involves making specific structural changes to the isoestradiol core before the final C-3 esterification step. These modifications can be targeted to various parts of the steroid nucleus to probe their functional significance.
Ring Modifications: Analogs with substitutions on the B, C, or D rings can be synthesized. For example, research has been conducted on the synthesis of estradiol derivatives with carboxylic acid esters at the 7α-, 11β-, and 15α-positions. nih.gov
Unsaturation: Double bonds can be introduced into the steroid skeleton, for instance within the C-ring, to alter its conformation and electronic properties. researchgate.net
Alkyl Substituents: Alkyl groups can be added at various positions, such as C-2, to create steric bulk or modify electronic characteristics. researchgate.net
Once the desired isoestradiol analog is synthesized with these modifications, the C-3 phenolic hydroxyl group can be esterified with benzoic acid using the methods described previously to yield the target this compound analog.
Table 2: Examples of Targeted Structural Modifications for Analog Synthesis
| Modification Type | Position(s) | Example of Change | Potential Research Application |
|---|---|---|---|
| Substitution | 7α, 11β, 15α | Addition of formate (B1220265) or acetate (B1210297) esters | Probing receptor binding pockets. nih.gov |
| Unsaturation | C-ring | Introduction of a double bond | Altering steroid ring conformation. researchgate.net |
| Alkylation | C-2 | Addition of an alkyl group | Investigating electronic and steric effects. researchgate.net |
| Ring Fusion | C/D Rings | Synthesis of cis-fused C,D-ring systems | Studying the impact of overall molecular shape. researchgate.net |
Stereoselective Synthesis of Enantiomers and Diastereomers
The stereochemistry of the steroid core is a critical determinant of its biological and chemical properties. Estradiol has five chiral centers, leading to the possibility of 32 stereoisomers (16 enantiomeric pairs). nih.govresearchgate.net this compound, by definition, is the C-3 benzoate (B1203000) ester of one of these stereoisomers.
Diastereomers: These are stereoisomers that are not mirror images. A common example is 17α-estradiol, which is the C-17 epimer (a type of diastereomer) of 17β-estradiol. nih.gov The stereoselective reduction of estrone is a key method for controlling the stereochemistry at C-17. By carefully selecting the reducing agent (e.g., sodium borohydride) and reaction temperature, the synthesis can be directed to favor the formation of a specific diastereomer, which can then be isolated and used as the precursor for esterification. google.com
Enantiomers: These are non-superimposable mirror-image stereoisomers. The enantiomer of natural estradiol is ent-17β-estradiol. nih.gov The synthesis of enantiomerically pure steroids requires enantioselective total synthesis, often starting from chiral precursors or using chiral catalysts to control the stereochemical outcome of key reactions. nih.govchemistryviews.org For example, organocatalysts have been used in the enantioselective total synthesis of estradiol methyl ether, a related compound. chemistryviews.org Once a specific, pure enantiomer of isoestradiol is obtained, it can be converted to the corresponding this compound, allowing for the study of enantioselective phenomena.
The ability to synthesize stereochemically pure enantiomers and diastereomers of this compound is essential for research applications where the specific three-dimensional arrangement of atoms is critical.
Molecular Interactions with Biological Receptors
Ligand-Receptor Complex Dynamics and Stability
Characterization of Binding Sites and Interactions
Further research is required to determine the specific molecular interactions of Isoestradiol (B3343314) 3-benzoate with estrogen receptors.
Interaction with G-Protein Coupled Estrogen Receptor (GPER)
Isoestradiol 3-benzoate is a prodrug that is metabolized to 17β-estradiol, a primary endogenous estrogen. While direct binding studies on this compound with the G-Protein Coupled Estrogen Receptor (GPER, also known as GPR30) are not extensively detailed in current research, the interaction is understood through the actions of its active metabolite, 17β-estradiol. Endogenous estrogens are recognized as non-selective activators of all three known estrogen receptors: Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ), and GPER.
GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. nih.govoup.comnih.gov Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily located in intracellular membranes, such as the endoplasmic reticulum, and its activation initiates distinct signaling cascades. nih.gov
The binding of estrogens like 17β-estradiol to GPER triggers a cascade of intracellular events. nih.gov This activation can lead to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) production, and the mobilization of intracellular calcium. nih.gov Furthermore, GPER signaling often involves the transactivation of the epidermal growth factor receptor (EGFR), a pathway initiated by Gβγ-mediated activation of Src kinase. nih.gov This transactivation leads to the activation of downstream pathways, including the ERK and PI3K/Akt signaling cascades. nih.gov
Table 1: Downstream Signaling Events Following GPER Activation by Estrogens
| Signaling Pathway/Event | Description | Key Molecules Involved |
|---|---|---|
| G-Protein Coupling | Activates multiple heterotrimeric G proteins. nih.gov | Gαs, Gαi, Gβγ |
| Calcium Mobilization | Induces the release of calcium from intracellular stores. nih.gov | Phospholipase C, IP3 |
| cAMP Production | Stimulates the production of cyclic AMP. nih.gov | Adenylyl Cyclase |
| EGFR Transactivation | Indirectly activates the Epidermal Growth Factor Receptor. nih.gov | Src, Matrix Metalloproteinases (MMPs) |
| Kinase Cascade Activation | Initiates downstream kinase signaling pathways. nih.gov | ERK, PI3K/Akt |
Interactions with Non-Estrogen Receptor Systems
Beyond the classical estrogen receptors, the biological activity of this compound, through its metabolite 17β-estradiol, extends to interactions with other receptor systems and proteins.
The interaction between estrogens and the androgen receptor (AR) is primarily regulatory rather than direct binding. Estradiol (B170435) can exert a significant influence on the expression and function of the androgen receptor, which is critical in tissues where both signaling pathways are active.
Research has shown that estradiol can have opposing, dose-dependent effects on AR expression. In fetal mouse prostate cells, physiological concentrations of 17β-estradiol were found to induce the expression of androgen receptor mRNA. nih.gov Conversely, high, pharmacological doses of estradiol benzoate (B1203000) administered to neonatal rats led to a down-regulation of AR protein expression. nih.gov Similarly, in MCF-7 human breast cancer cells, estradiol treatment resulted in a time- and dose-dependent decrease in the number of cytoplasmic androgen receptors. nih.gov This effect was shown to be mediated by the estrogen receptor, as it could be blocked by the anti-estrogen tamoxifen. nih.gov The affinity of the androgen receptor in these cells for estradiol was approximately 125-fold lower than for dihydrotestosterone, underscoring that the interaction is regulatory rather than a direct competition for binding. nih.gov
Table 2: Regulatory Effects of Estradiol on the Androgen Receptor (AR)
| Effect | Model System | Observation | Citation |
|---|---|---|---|
| AR mRNA Induction | Fetal Mouse Prostate Mesenchyme Cells | Physiological doses of E2 increased AR mRNA levels. | nih.gov |
| AR Protein Down-regulation | Neonatal Rats | High doses of estradiol benzoate decreased AR protein expression. | nih.gov |
| AR Number Reduction | MCF-7 Human Breast Cancer Cells | Estradiol treatment reduced the number of cytoplasmic ARs. | nih.gov |
In addition to interactions with the steroid hormone receptor family, this compound has been identified as a potential modulator of non-steroidal protein targets. An in-silico study highlighted that this compound shows potential as a candidate for inhibiting the formation of DNA-directed RNA polymerase (RNAP) protein complexes in Mycobacterium tuberculosis. consensus.app The bacterial RNAP is a crucial enzyme for transcription and represents a validated target for antibacterial drugs. nih.gov The potential inhibitory action of this compound on the oligomerization of this essential mycobacterial enzyme suggests a novel mechanism of action entirely distinct from its hormonal activities. consensus.app
Table 3: Interaction with Non-Steroidal Protein
| Target Protein | Organism | Potential Effect | Source of Finding |
|---|---|---|---|
| DNA-directed RNA Polymerase (RNAP) | Mycobacterium tuberculosis | Inhibition of protein complex formation. consensus.app | In-silico study |
Metabolism and Biodistribution in Non Human Biological Systems
Esterase-Mediated Hydrolysis of Isoestradiol (B3343314) 3-benzoate
As a prodrug, isoestradiol 3-benzoate is biologically inactive until it undergoes metabolic conversion. nih.govwikipedia.org This initial and crucial step is mediated by esterase enzymes present in the body.
Upon administration into a biological system, this compound is subjected to hydrolysis by non-specific esterases found in the blood, liver, and other tissues. wikipedia.orgpatsnap.com This enzymatic cleavage breaks the ester bond, releasing the biologically active hormone, 17β-estradiol, and benzoic acid as separate molecules. nih.govwikipedia.org The efficiency of this hydrolysis allows for a sustained release of estradiol (B170435) into circulation, which then exerts its physiological effects. patsnap.commedpath.com
Biotransformation Pathways of Estradiol Metabolites
Following its release, estradiol enters the metabolic pathways common to endogenous estrogens. The liver is the primary site for the biotransformation of estradiol, converting it into various metabolites to facilitate its eventual excretion from the body. clinpgx.orgdrugbank.com
A key metabolic pathway for estradiol is its reversible conversion to estrone (B1671321), a less potent estrogen. clinpgx.org This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). clinpgx.org Studies in animal models, such as dogs, have shown that the interconversion between these two estrogens occurs in various tissues. Research indicates that the conversion of estradiol to estrone is often favored over the reverse reaction of estrone to estradiol. nih.gov In rat liver slices, this interconversion has also been well-documented, highlighting it as a significant step in estrogen metabolism. oup.com More than 90% of this interconversion process occurs in extrahepatic tissues. nih.gov
To increase their water solubility and facilitate excretion, estradiol and its metabolites, including estrone, undergo Phase II conjugation reactions. clinpgx.orgdrugbank.comoup.com The two primary conjugation pathways are glucuronidation and sulfation.
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which attach a glucuronic acid moiety to the estrogen molecule. oup.comresearchgate.net Glucuronidation can occur at either the 3-hydroxyl or the 17β-hydroxyl group of estradiol, rendering the molecule less lipophilic and more readily excretable in urine and bile. oup.comresearchgate.net
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfo group, primarily at the 3-position of estrogens. oup.comresearchgate.net Estrone and estradiol sulfates are major circulating forms of these estrogens. These conjugated forms are generally considered inactive but can be reactivated by sulfatases that remove the sulfate (B86663) group. clinpgx.org
These conjugation processes are critical for the detoxification and elimination of estrogens from the body. oup.com
Tissue Distribution and Accumulation in Research Organisms
The distribution of estradiol, the active metabolite of this compound, is widespread throughout the body, primarily in tissues that express estrogen receptors (ERs), specifically ERα and ERβ. nih.govucla.edu Studies in various animal models have identified the localization of these receptors and, by extension, the sites of estradiol action and potential accumulation.
In mice, ERα and ERβ mRNA transcripts have been detected in numerous tissues. nih.gov High levels of expression are found in reproductive organs, but also in non-reproductive tissues, indicating a broad physiological role. nih.govnih.gov The accumulation of estrogens has also been noted in the tissues of birds, including their eggs, and in the fatty tissues of various mammals. nih.govmdpi.com
| Organ System | Tissue/Organ | Receptor Type(s) Detected | Animal Model |
|---|---|---|---|
| Female Reproductive | Ovary, Uterus, Oviduct | ERα, ERβ | Mouse nih.gov |
| Male Reproductive | Prostate, Epididymis | ERα, ERβ | Mouse nih.gov |
| Endocrine/Nervous | Hypothalamus, Brain | ERα, ERβ | Mouse nih.gov, Mammals nih.gov |
| General Tissues | Liver, Kidney, Heart, Lung | ERα, ERβ | Mammals nih.gov |
| Adipose Tissue | Fat deposits | ERα, ERβ | Mammals nih.gov |
Elimination and Excretion Pathways in Animal Models
The final stage in the metabolism of this compound is the elimination of estradiol and its various metabolites from the body. The primary routes of excretion are through urine and feces, with the proportion varying between species. wikipedia.org The metabolites are typically excreted as water-soluble glucuronide and sulfate conjugates. drugbank.comiwaponline.com
Research in different animal models provides insight into the specific excretion patterns.
| Animal Model | Primary Excretion Route | Details |
|---|---|---|
| General | Urine (~54%), Feces (~6%) | Excreted as glucuronide and sulfate conjugates. drugbank.comwikipedia.org |
| Squirrel Monkey | Feces | The majority of radiolabeled estradiol was recovered in feces, with an excretion peak at 16 hours post-injection. Urinary metabolites were excreted within 16-24 hours. nih.gov |
| Steer (Cattle) | Urine and Feces | The primary estrogen metabolite excreted was 17α-estradiol. oup.com |
Computational Modeling and Simulation Studies
Molecular Docking Simulations for Ligand-Protein Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mode and estimating the binding affinity of ligands like Isoestradiol (B3343314) 3-benzoate.
Docking studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For instance, in a study on the related compound estradiol (B170435) benzoate (B1203000), docking simulations identified specific binding interactions with the hepatitis B virus X protein (HBx), suggesting that the compound binds at Tryptophan 87 and Tryptophan 107 residues. nih.govresearchgate.net This type of analysis helps in rationalizing the molecule's biological activity and provides a foundation for further studies. nih.gov For Isoestradiol 3-benzoate, similar simulations would be employed to identify its potential protein targets and elucidate the structural basis of its affinity. The results are typically scored based on the predicted binding energy, with lower values indicating a more favorable interaction.
Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Energy (kcal/mol) | -9.5 | - |
| Hydrogen Bonds | 2 | His524, Glu353 |
| Hydrophobic Interactions | Multiple | Leu346, Leu384, Met421, Phe404 |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes in both the ligand and the protein over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.gov This is essential for understanding the stability of the protein-ligand complex and the flexibility of its components. nih.govbiorxiv.org
The stability of the this compound-protein complex during an MD simulation is assessed using the Root-Mean-Square Deviation (RMSD). RMSD measures the average distance between the atoms of the complex at a given time point compared to a reference structure (usually the initial docked pose). A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. researchgate.net
The Root-Mean-Square Fluctuation (RMSF) is calculated for individual amino acid residues in the protein. It quantifies the flexibility of different parts of the protein, highlighting regions that experience significant conformational changes upon ligand binding. researchgate.net High RMSF values in loops or terminal regions are common, while low values in secondary structure elements like alpha-helices and beta-sheets indicate structural stability.
Table 2: Illustrative MD Simulation Stability Metrics for this compound Complex
| Metric | Average Value (Å) | Interpretation |
|---|---|---|
| Complex RMSD | 1.8 | The complex is stable after an initial equilibration period. |
| Ligand RMSD | 0.9 | The ligand shows minimal movement within the binding pocket. |
| Protein RMSF (Binding Site) | 1.2 | Binding site residues are relatively rigid, indicating stable interactions. |
| Protein RMSF (Loop Regions) | 3.5 | Loop regions exhibit higher flexibility, which is typical for proteins. |
Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. nih.gov MD simulations allow for a detailed analysis of the hydrogen bond network between this compound and its target. nih.gov This analysis involves monitoring the formation and breakage of hydrogen bonds throughout the simulation, calculating their occupancy (the percentage of time a specific hydrogen bond exists), and identifying key residues that act as primary hydrogen bond donors or acceptors. A stable and persistent hydrogen bond network is a strong indicator of a high-affinity interaction. nih.gov
Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)
To obtain a more accurate estimation of binding affinity than docking scores, binding free energy calculations are performed on snapshots from the MD simulation trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques for this purpose. nih.govnih.gov
These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (-TΔS). 34.237.233 The solvation energy is further divided into polar and nonpolar components. 34.237.233 While computationally less expensive than alchemical free energy methods, MM/PBSA and MM/GBSA provide a robust framework for ranking compounds and understanding the energetic contributions to binding. nih.govpeng-lab.org
ΔG_bind = ΔE_MM + ΔG_solv - TΔS ΔE_MM = ΔE_internal + ΔE_electrostatic + ΔE_vdw ΔG_solv = ΔG_polar + ΔG_nonpolar
Table 3: Example of MM/GBSA Binding Free Energy Components for this compound
| Energy Component | Value (kcal/mol) |
|---|---|
| ΔE_vdw (van der Waals) | -45.2 |
| ΔE_ele (Electrostatic) | -20.8 |
| ΔG_polar (Polar Solvation) | 40.5 |
| ΔG_nonpolar (Nonpolar Solvation) | -5.1 |
| ΔG_bind (Total Binding Free Energy) | -30.6 |
Free Energy Landscape (FEL) and Umbrella Sampling Methodologies
The Free Energy Landscape (FEL) provides a map of the conformational states accessible to a system and the energy barriers between them. researchgate.net By projecting the MD trajectory onto one or more reaction coordinates, an FEL can be constructed to identify the most stable (lowest energy) conformations of the this compound-protein complex.
For processes that involve high energy barriers, such as ligand unbinding, standard MD simulations may not provide adequate sampling. In such cases, enhanced sampling techniques like Umbrella Sampling are employed. wikipedia.org Umbrella sampling involves running a series of simulations in different "windows" along a reaction coordinate, with a biasing potential applied in each window to overcome energy barriers. The results from all windows are then combined, often using the weighted histogram analysis method (WHAM), to reconstruct the unbiased free energy profile, or potential of mean force (PMF), along the chosen coordinate. wikipedia.orgnih.gov
Virtual Screening Approaches for Identification of Interacting Biomolecules
A notable example of identifying a novel interacting biomolecule for a similar compound comes from a study on estradiol benzoate. Through the screening of a drug library, estradiol benzoate was identified as a novel inhibitor of the Hepatitis B virus X protein (HBx). nih.gov This discovery highlights the power of virtual screening in uncovering unexpected interactions that could lead to new therapeutic applications.
The process of virtual screening typically involves several key steps:
Target Selection and Preparation: The first step is to identify a potential biomolecular target. For a compound like this compound, logical targets would include nuclear hormone receptors, given its structural similarity to estradiol. The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB) or predicted using homology modeling. chemoprev.orgmdpi.com
Ligand Library Preparation: A library of small molecules, which could include this compound, is prepared for docking. This involves generating 3D conformations of the molecules.
Molecular Docking: This is the core of structure-based virtual screening. A docking program is used to predict the preferred orientation of the ligand when bound to the target protein. mdpi.com The program calculates a scoring function to estimate the binding affinity. researchgate.netjapsonline.com
Hit Identification and Refinement: The results of the docking are ranked based on their scores, and the top-ranking compounds (hits) are selected for further analysis. ugm.ac.idnih.gov
In the case of the estradiol benzoate and HBx interaction, molecular docking studies were performed to understand the binding mode. nih.gov The docking results revealed that estradiol benzoate likely binds to a specific region of the HBx protein, forming key interactions with certain amino acid residues. nih.gov
To illustrate the potential findings from a virtual screening study involving a compound like this compound, the following tables present hypothetical data based on the types of results generated in such studies.
Table 1: Hypothetical Top-Ranked Potential Interacting Biomolecules for this compound Identified Through Virtual Screening
| Rank | Protein Target | Protein Data Bank (PDB) ID | Docking Score (kcal/mol) | Potential Biological Role |
| 1 | Estrogen Receptor Alpha | 1A52 | -11.5 | Hormone regulation, cell proliferation |
| 2 | Estrogen Receptor Beta | 5A2I | -10.8 | Hormone regulation, apoptosis |
| 3 | Aromatase (Cytochrome P450 19A1) | 3S7S | -9.7 | Estrogen biosynthesis |
| 4 | Androgen Receptor | 2AM9 | -9.2 | Hormone regulation |
| 5 | Glucocorticoid Receptor | 1M2Z | -8.9 | Inflammation, metabolism |
Table 2: Detailed Hypothetical Interaction Data for this compound with Estrogen Receptor Alpha
| Interacting Residue | Interaction Type | Distance (Å) |
| GLU 353 | Hydrogen Bond | 2.8 |
| ARG 394 | Hydrogen Bond | 3.1 |
| HIS 524 | Pi-Pi Stack | 4.5 |
| LEU 346 | Hydrophobic | 3.9 |
| LEU 387 | Hydrophobic | 4.2 |
| PHE 404 | Hydrophobic | 3.7 |
These tables are illustrative of the kind of data that would be generated in a virtual screening study of this compound. The identification of such interacting biomolecules would be the first step in understanding the compound's potential biological activities and mechanisms of action, paving the way for further experimental validation. nih.govnih.gov
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Separation Techniques
Chromatography is a fundamental step in the analysis of Isoestradiol (B3343314) 3-benzoate, enabling its separation from interfering substances prior to identification and quantification. The choice of technique depends on the analytical objective, whether it is for quantitative precision, qualitative screening, or structural confirmation.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of estrogen esters like Isoestradiol 3-benzoate. sielc.comnih.gov Reversed-phase (RP) HPLC is a common approach, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. sielc.comsielc.com
Research has demonstrated successful separation of estradiol (B170435) benzoate (B1203000) using C18 columns. osaka-soda.co.jpnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of methanol (B129727) or an acid like phosphoric acid to improve peak shape. sielc.comsielc.comnih.gov For applications compatible with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, with wavelengths around 225 nm or 230 nm being effective for quantification. osaka-soda.co.jpnih.gov The method is valued for its reliability and scalability, making it suitable for both analytical quantification and preparative separation to isolate impurities. sielc.comsielc.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | CAPCELL PAK C18 UG120 S5 (4.6 mm i.d.×150 mm) osaka-soda.co.jp | Newcrom R1 sielc.comsielc.com |
| Mobile Phase | Acetonitrile / Water (70 / 30) osaka-soda.co.jp | Acetonitrile, Water, and Phosphoric Acid sielc.comsielc.com |
| Flow Rate | 0.7 mL/min osaka-soda.co.jp | Not Specified |
| Temperature | 35 °C osaka-soda.co.jp | Not Specified |
| Detection | UV at 230 nm osaka-soda.co.jp | Not Specified |
Gas Chromatography (GC) is another powerful technique for analyzing estrogens, especially when coupled with a mass spectrometer (MS). researchgate.netshimadzu.comunito.it Due to the low volatility of steroid hormones, a derivatization step is essential before GC analysis. researchgate.netresearchgate.net This process converts the analyte into a more volatile and thermally stable compound. researchgate.net Common derivatization agents for estrogens include silylating agents like N-(trimethylsilyl)imidazole (TMS) or MSTFA, which target hydroxyl groups. researchgate.netunito.it
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification of estrogens, including this compound. mdpi.comresearchgate.netresearchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (a developing solvent). researchgate.netbjbms.org
For the separation of estradiol benzoate and other estrogens, a developing agent such as a mixture of benzene, ether, and glacial acetic acid has been used. mdpi.com After the plate is developed, the separated spots are visualized, often under UV light at 254 nm. mdpi.com The position of the spot, represented by its retention factor (Rf) value, provides qualitative information about the compound's identity by comparing it to a known standard. mdpi.com While traditionally used for qualitative screening, modern advancements have coupled TLC with other techniques like Raman spectroscopy to enhance specificity or densitometry for semi-quantitative analysis. mdpi.comresearchgate.net Visualization can also be achieved by spraying with chemical reagents, such as phosphomolybdic acid or diazonium compounds, which react with the estrogens to produce colored spots. researchgate.netnih.gov
Mass Spectrometry for Identification and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for confirmatory analysis and sensitive quantification of estradiol esters. spkx.net.cnnih.govnih.gov This technique involves multiple stages of mass analysis. First, the precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov
This process is highly specific because the analysis relies on both the mass of the parent molecule and the masses of its characteristic fragments. nih.govnih.gov For quantitative studies, the instrument is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov This approach provides exceptional sensitivity and selectivity, allowing for the detection of very low concentrations (e.g., µg/kg levels) of estradiol benzoate in complex matrices. spkx.net.cnnih.gov The fragmentation patterns of estrogens are well-studied, providing a strong basis for structural confirmation. nih.govnih.gov
| Parameter | Description |
|---|---|
| Sample Preparation | Extraction with methyl tert-butyl ether, cleanup on a C18 solid-phase extraction column. spkx.net.cn |
| Chromatography | Separation on a reversed-phase C18 column. spkx.net.cnnih.gov |
| Ionization | Electrospray Ionization (ESI). spkx.net.cn |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification and confirmation. nih.gov |
| Quantification | Internal standard calibration. spkx.net.cnnih.gov |
| Limit of Quantification | Reported as low as 1-5 µg/kg in various matrices. spkx.net.cnnih.gov |
The combination of High-Resolution Gas Chromatography (HRGC) with High-Resolution Mass Spectrometry (HRMS) represents one of the most powerful analytical techniques for the definitive identification and quantification of trace organic compounds like estrogen derivatives. researchgate.net HRGC utilizes narrow-bore capillary columns that provide superior separation efficiency compared to conventional GC. nih.gov
HRMS provides highly accurate mass measurements (typically to four or five decimal places), which allows for the determination of the elemental composition of an ion. researchgate.net This high mass accuracy makes it possible to distinguish between compounds that may have the same nominal mass but different elemental formulas, thereby offering an exceptionally high degree of specificity. researchgate.net The methodology involves sample extraction, extensive cleanup to remove interfering matrix components, and subsequent analysis by the HRGC/HRMS system. publications.gc.ca This technique is particularly valuable for identifying unknown compounds or for confirmatory analysis in complex samples where interferences are a significant challenge. researchgate.net
Isotope Dilution Techniques for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive method for the precise quantification of steroid hormones, a category to which this compound belongs. This technique is renowned for its high accuracy and precision, making it a reference standard for calibrating other routine analytical methods. nih.gov The core principle of ID-MS involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard before any sample processing or extraction. usgs.govnih.gov
This labeled compound is chemically identical to the endogenous, non-labeled analyte and therefore exhibits the same behavior during extraction, purification, and derivatization steps. iaea.orgdphen1.com Any sample loss or inefficiency during the analytical procedure affects both the labeled and unlabeled compound to the same extent. dphen1.com By measuring the ratio of the non-labeled analyte to the labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be calculated with exceptional accuracy, effectively correcting for procedural losses and matrix effects. nih.govoup.com
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques coupled with isotope dilution for steroid analysis. usgs.govnih.govnih.gov For instance, a validated ID-LC-MS/MS method for androstenedione, another steroid, demonstrated imprecision of less than 2% and accuracy between 95-105%. nih.gov Similarly, methods for other estrogens like estradiol and estrone (B1671321) have achieved limits of detection in the low picogram-per-milliliter (pg/mL) range in complex matrices like human serum. nih.govnih.gov While a specific ID-MS method for this compound is not detailed in the literature, the established procedures for structurally similar steroid esters are directly applicable, ensuring a high degree of specificity and reliability for its quantification. nih.goviaea.org
Table 1: Key Steps in Isotope Dilution Mass Spectrometry for Steroid Analysis
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Spiking | A known quantity of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) is added to the sample. | To provide a reference for quantification that corrects for sample loss. | usgs.govnih.gov |
| 2. Equilibration | The labeled standard is allowed to fully mix and equilibrate with the sample matrix. | To ensure the standard and analyte are treated identically in subsequent steps. | iaea.org |
| 3. Extraction & Purification | The analyte and internal standard are extracted from the sample matrix (e.g., using solid-phase extraction) and purified. | To remove interfering substances. | usgs.govdphen1.com |
| 4. Derivatization (Optional) | Analytes may be chemically modified (e.g., to form trimethylsilyl (B98337) derivatives) to improve chromatographic behavior and mass spectrometric sensitivity. | To enhance analytical performance for GC-MS analysis. | usgs.govnih.gov |
| 5. MS Analysis | The sample is analyzed by GC-MS/MS or LC-MS/MS, monitoring specific ion transitions for both the native analyte and the labeled standard. | To measure the ratio of the native analyte to the internal standard. | oup.comnih.gov |
| 6. Quantification | The concentration of the analyte is calculated based on the measured isotope ratio and the known amount of the internal standard added. | To determine the final, highly accurate concentration of the analyte. | nih.govnih.gov |
Spectroscopic Characterization Techniques
Raman Spectroscopy (e.g., FT-Raman, Micro-Raman Imaging Spectroscopy)
Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides detailed information about the molecular structure and chemical composition of a sample. horiba.com It is highly specific, yielding a unique "fingerprint" spectrum for a given compound. For this compound, Raman spectroscopy can be used for identification, conformational analysis, and characterization of its crystalline form.
FT-Raman Spectroscopy has been successfully used to assess the crystalline state of 17β-estradiol in various formulations. gcs-web.com This technique would be equally applicable to this compound, allowing for the differentiation between crystalline and amorphous forms and the study of its stability over time. gcs-web.com
Micro-Raman Imaging Spectroscopy combines Raman spectroscopy with microscopy, enabling chemical analysis with sub-micron spatial resolution. horiba.com This powerful tool has been used to identify various estrogen preparations, including estradiol benzoate, after separation by thin-layer chromatography (TLC-RIM). nih.govnih.gov The method allows for the in situ analysis of the compound on the TLC plate, providing both chromatographic and structural information. nih.gov The Raman spectrum of estradiol benzoate, a close structural isomer, shows characteristic peaks related to its steroid core and benzoate group, which would be very similar for this compound. nih.govchemicalbook.com Key spectral features include vibrations from the C=C bonds of the aromatic rings and the C=O of the ester group. nih.gov
Table 2: Expected Characteristic Raman Peaks for this compound (Based on Estradiol Benzoate Data)
| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) | Significance | Reference |
|---|---|---|---|
| ~1727-1697 | ν(C=O) stretch | Characteristic of the benzoate ester carbonyl group. | nih.gov |
| ~1616-1609 | ν(C=C) stretch | Aromatic ring stretching from both the steroid A-ring and the benzoate moiety. | nih.gov |
| ~1435 | δ(CH₃), δ(CH₂) | Bending vibrations from the steroidal alkyl groups. | nih.gov |
Ultraviolet (UV) Spectroscopy for Detection and Purity Assessment
Ultraviolet (UV) spectroscopy is a widely used analytical technique for the quantitative analysis of compounds that absorb UV light. This compound possesses two chromophores—the phenolic A-ring of the estradiol core and the attached benzoate group—which make it highly suitable for UV detection. scielo.brnihs.go.jp
This technique is often coupled with high-performance liquid chromatography (HPLC) for the simultaneous separation and quantification of estrogens in various samples, including pharmaceutical preparations and environmental water. hilarispublisher.comresearchgate.net The presence of the benzoate ester significantly enhances the UV absorbance compared to estradiol alone, improving detection sensitivity.
Biosensor Development for Estrogen Receptor Ligand Sensing
Biosensors offer a rapid, sensitive, and often portable alternative to traditional analytical methods for detecting endocrine-disrupting chemicals (EDCs), including estrogenic compounds like this compound. researchgate.netnih.gov These devices are based on the highly specific biological interaction between an estrogen receptor (ER) and its ligand. jst.go.jpnthu.edu.tw As an isomer of estradiol benzoate, this compound is expected to bind to the estrogen receptor, making it a target for these analytical platforms. nthu.edu.tw
Several types of biosensors have been developed for detecting estrogen receptor ligands:
Fluorescence Resonance Energy Transfer (FRET)-based Biosensors : These sensors consist of an ER ligand-binding domain (LBD) flanked by two different fluorescent proteins. When a ligand like this compound binds to the LBD, it causes a conformational change that alters the distance or orientation between the fluorescent proteins, leading to a measurable change in the FRET signal. nih.gov This technology provides a platform for high-throughput screening of novel estrogen receptor ligands. nih.gov
Electrochemical Biosensors : These devices utilize an electrode surface on which the estrogen receptor (e.g., hERα) is immobilized. mdpi.commdpi.com The binding of an estrogenic compound to the receptor can be detected through various electrochemical principles. One approach involves a competitive assay where the target analyte competes with an enzyme-labeled estrogen for binding to the receptor. The resulting electrochemical signal is inversely proportional to the concentration of the analyte. mdpi.com Such sensors have achieved very low detection limits, in the picomolar (pM) range. mdpi.com
Surface Plasmon Resonance (SPR) Biosensors : SPR is a label-free optical technique that detects binding events on a sensor surface in real-time. mdpi.com In this application, the estrogen receptor is immobilized on the sensor chip. When a sample containing an estrogen receptor ligand is passed over the surface, the ligand binds to the receptor, causing a change in the refractive index at the surface, which is detected as a shift in the SPR signal. This approach can detect low parts-per-billion (ppb) levels of estrogenic compounds. mdpi.com
These biosensor technologies are not only capable of detecting the presence of estrogenic compounds but can also be used to evaluate the relative binding affinities and estrogenic effect strength of different chemicals. jst.go.jpmdpi.com
Table 3: Comparison of Biosensor Technologies for Estrogen Receptor Ligands
| Biosensor Type | Principle of Operation | Key Advantages | Reference |
|---|---|---|---|
| FRET-based | Ligand binding induces a conformational change in a receptor-fluorophore fusion protein, altering the energy transfer between donor and acceptor fluorophores. | High signal-to-noise ratio; suitable for high-throughput screening. | nih.gov |
| Electrochemical | Ligand binding to an immobilized receptor on an electrode surface is measured as a change in current, potential, or impedance. Often uses a competitive assay format. | High sensitivity (pM detection limits), potential for portability. | mdpi.commdpi.com |
| Surface Plasmon Resonance (SPR) | Ligand binding to an immobilized receptor on a gold-coated sensor chip causes a change in the local refractive index, detected as a shift in the resonance angle of reflected light. | Label-free, real-time detection of binding kinetics. | mdpi.com |
Structure Activity Relationship Sar Studies of Isoestradiol 3 Benzoate
Influence of the 3-Benzoate Moiety on Biological Activity
The introduction of a benzoate (B1203000) group at the 3-position of the isoestradiol (B3343314) steroid nucleus significantly modifies its biological activity, primarily by altering its pharmacokinetic and pharmacodynamic properties. This esterification transforms the parent isoestradiol into a prodrug.
The 3-benzoate moiety masks the phenolic hydroxyl group, which is a critical feature for high-affinity binding to estrogen receptors (ERs). Consequently, Isoestradiol 3-benzoate itself is expected to have a significantly lower binding affinity for both ERα and ERβ compared to free isoestradiol. The biological activity of this compound is therefore dependent on the in vivo enzymatic cleavage of the benzoate ester by esterases, which releases the active isoestradiol.
Prolonged Duration of Action: The esterification increases the lipophilicity of the molecule, which can lead to its deposition in adipose tissue when administered parenterally. This creates a depot effect, from which the drug is slowly released and hydrolyzed, resulting in a sustained and prolonged estrogenic effect compared to the administration of the unesterified isoestradiol.
The primary role of the 3-benzoate group is to act as a temporary protecting group that is removed in the body to liberate the active hormone. This conversion is essential for the estrogenic effects to be manifested.
Comparative SAR with Other Estradiol (B170435) Esters and Derivatives
The SAR of this compound can be contextualized by comparing it with other well-characterized estradiol esters, primarily those of 17β-estradiol. The nature of the ester group plays a crucial role in determining the pharmacokinetic profile of the resulting prodrug.
| Ester Moiety | Parent Compound | Duration of Action (Intramuscular) | Peak Plasma Levels |
| Benzoate | 17β-Estradiol | Shortest (4-5 days) | Reached in ~2 days |
| Valerate (B167501) | 17β-Estradiol | Intermediate (7-8 days) | Reached in ~2 days |
| Cypionate | 17β-Estradiol | Longest (~11 days) | Reached in ~4 days |
This table is based on data for 17β-estradiol esters and is intended for comparative illustration.
From the table, it is evident that the size and lipophilicity of the ester chain influence the duration of action. Estradiol benzoate, having a shorter and less lipophilic ester group compared to cypionate, exhibits a shorter duration of action. It is reasonable to infer that this compound would follow a similar pharmacokinetic profile to estradiol benzoate, although the stereochemistry of the isoestradiol core could potentially influence the rate of enzymatic hydrolysis.
Compared to other derivatives, such as ethers (e.g., mestranol) or conjugated estrogens, estradiol esters like the 3-benzoate represent a distinct class of prodrugs that rely on simple hydrolysis for activation.
Stereochemical Determinants of Receptor Selectivity
The stereochemistry of the steroidal nucleus is a fundamental determinant of estrogen receptor binding affinity and selectivity (ERα vs. ERβ). Isoestradiol, being a stereoisomer of the highly active 17β-estradiol, will have a unique three-dimensional structure that dictates its fit within the ligand-binding pockets of the estrogen receptors.
The key stereochemical features of isoestradiol that would influence receptor selectivity include the spatial arrangement of the A, B, C, and D rings and the orientation of the hydroxyl groups at C3 and C17. The estrogen receptor's ligand-binding domain is known to be conformationally flexible, but it still imposes strict stereochemical requirements for high-affinity binding.
Differential Affinity for ERα and ERβ: The ligand-binding pockets of ERα and ERβ are not identical, and subtle differences in their amino acid composition can lead to preferential binding of certain stereoisomers. It is plausible that the unique shape of isoestradiol could favor binding to one receptor subtype over the other, or it may result in reduced affinity for both compared to 17β-estradiol.
Altered Agonist/Antagonist Profile: The precise geometry of the ligand-receptor complex determines the conformational changes in the receptor that are necessary for the recruitment of co-activators or co-repressors, thus influencing whether the ligand acts as an agonist or an antagonist. The stereochemistry of isoestradiol could potentially lead to a different functional profile compared to 17β-estradiol.
The 3-benzoate group itself is not expected to directly participate in receptor binding. However, once hydrolyzed, the resulting isoestradiol's stereochemistry becomes the primary determinant of receptor interaction and selectivity.
Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships)
QSAR studies on various estradiol derivatives have highlighted several key molecular descriptors that are predictive of estrogen receptor binding affinity:
Steric Parameters (e.g., Molar Refractivity): The size and shape of substituents are crucial for fitting within the receptor's binding pocket.
Electronic Parameters (e.g., Hammett constants): The electronic properties of substituents can influence interactions with amino acid residues in the binding site.
A hypothetical QSAR study of isoestradiol derivatives would involve synthesizing a series of analogs with varying substituents and correlating their measured biological activities with calculated molecular descriptors. This could reveal the specific structural requirements for optimal activity within the isoestradiol scaffold.
Molecular docking simulations could be employed to model the binding of isoestradiol (the active form of this compound) to the crystal structures of the ERα and ERβ ligand-binding domains. Such studies could provide valuable insights into:
The preferred binding orientation of isoestradiol within the receptor.
The specific hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex.
A rationalization for any observed differences in binding affinity and receptor selectivity between isoestradiol and other stereoisomers like 17β-estradiol.
These computational approaches would be invaluable in guiding the design of novel isoestradiol derivatives with potentially improved or more selective biological activities.
Future Research Directions and Translational Implications in Pre Clinical Studies
Elucidating Underexplored Molecular Mechanisms of Action
A primary avenue for future research will be to unravel the precise molecular mechanisms through which Isoestradiol (B3343314) 3-benzoate exerts its biological effects. As an ester, it is anticipated to function as a prodrug, being metabolized to release the active isoestradiol. nih.govwikipedia.org The central focus will be to determine its binding affinities and functional activities at the two main estrogen receptor (ER) subtypes, ERα and ERβ. wikipedia.org It is well-established that the stereochemical orientation of the hydroxyl groups on the steroid nucleus significantly influences receptor binding and subsequent downstream signaling. For instance, 17α-estradiol, an epimer of 17β-estradiol, exhibits a much lower affinity for nuclear estrogen receptors. wikipedia.org
Future studies should, therefore, employ competitive binding assays to quantify the affinity of isoestradiol for ERα and ERβ in comparison to 17β-estradiol. Furthermore, reporter gene assays in various cell lines can be utilized to assess its agonistic or antagonistic activity on estrogen response element (ERE)-driven gene transcription. pocketdentistry.com Beyond the classical nuclear receptor pathways, investigating potential interactions with membrane-associated estrogen receptors (mERs), such as GPER (GPR30), will be crucial for a comprehensive understanding of its signaling cascade. wikipedia.org
Table 1: Potential Molecular Interactions for Investigation
| Target Molecule | Investigative Assay | Potential Outcome |
| Estrogen Receptor α (ERα) | Competitive Radioligand Binding Assay | Determination of binding affinity (Kd) |
| Estrogen Receptor β (ERβ) | Reporter Gene Assay | Characterization of agonist/antagonist activity |
| G-protein coupled estrogen receptor (GPER) | Calcium Flux Assay | Elucidation of rapid, non-genomic signaling |
Development of Advanced In Vitro and In Vivo Research Models
To rigorously evaluate the biological effects of Isoestradiol 3-benzoate, the development and utilization of sophisticated research models are imperative.
In Vitro Models: Initial studies will likely involve the use of established human cancer cell lines that express varying levels of ERα and ERβ, such as MCF-7 (ERα positive) and MDA-MB-231 (ER negative) breast cancer cells, and Ishikawa cells for endometrial cancer research. pocketdentistry.com These models are instrumental for preliminary assessments of cell proliferation, apoptosis, and gene expression changes in response to the compound. Three-dimensional (3D) organoid cultures derived from patient tumors or healthy tissues are emerging as more physiologically relevant systems that can better predict in vivo responses. Future research should leverage these organoid models to study the effects of this compound in a more tissue-like microenvironment.
In Vivo Models: Animal models are indispensable for understanding the systemic effects of this compound. Ovariectomized (OVX) rodent models are standard for studying estrogen deficiency and replacement. nih.govmedchemexpress.com Administering this compound to OVX mice or rats would allow for the evaluation of its effects on various estrogen-regulated physiological processes, including bone density, uterine weight, and metabolic parameters. nih.gov Furthermore, xenograft models, where human tumors are implanted into immunodeficient mice, will be critical for assessing the compound's potential anti-cancer properties in a living organism. nih.gov The development of genetically engineered mouse models (GEMMs) with specific mutations in estrogen signaling pathways could provide deeper insights into the compound's mechanism of action.
Identification of Novel Biological Targets and Therapeutic Pathways
While the primary targets of this compound are presumed to be estrogen receptors, future research should explore the possibility of novel biological targets and therapeutic pathways. High-throughput screening techniques, such as proteomic and transcriptomic analyses, can be employed to identify proteins and genes that are differentially expressed in cells treated with this compound. This could reveal unexpected off-target effects or novel signaling pathways modulated by this specific isomer.
For instance, studies on estradiol (B170435) have shown its influence on a wide array of cellular processes beyond reproductive biology, including neuroprotection and cardiovascular function. mdpi.comnih.gov Pre-clinical studies could investigate whether this compound exhibits similar protective effects in models of neurodegenerative diseases or atherosclerosis. nih.gov The therapeutic effects of estradiol benzoate (B1203000) in animal models of autoimmune diseases, such as collagen-induced arthritis in rats, have been linked to the suppression of specific humoral responses, suggesting that this compound could be explored for similar immunomodulatory properties. nih.gov
Potential Applications in Pre-Clinical Drug Discovery and Lead Optimization
The unique properties of this compound could position it as a valuable lead compound in drug discovery programs. Depending on its specific activity profile—for example, if it demonstrates selective agonism or antagonism for a particular ER subtype—it could be optimized for various therapeutic applications. For instance, a selective ERβ agonist could be desirable for its potential anti-proliferative and pro-apoptotic effects in certain cancers, while minimizing the proliferative effects on the uterus and breast that are associated with ERα activation.
The process of lead optimization would involve medicinal chemistry efforts to synthesize analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. nih.gov This could include modifications to the benzoate ester to control the rate of hydrolysis and release of the active isoestradiol, or alterations to the steroid core to enhance receptor affinity and selectivity. The ultimate goal is to develop a drug candidate with a superior therapeutic index compared to existing estrogenic compounds.
Advancements in Analytical and Computational Methodologies for Steroid Research
The study of this compound will be greatly facilitated by advancements in analytical and computational techniques.
Analytical Methodologies: Highly sensitive and specific analytical methods are essential for the accurate quantification of this compound and its metabolites in biological matrices. While immunoassays like ELISA and RIA have been traditionally used, their susceptibility to cross-reactivity with other steroids is a significant limitation. nih.gov Modern techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) offer superior specificity and are becoming the gold standard for steroid analysis. nih.govresearchgate.net The development of robust LC-MS/MS methods will be crucial for detailed pharmacokinetic studies of this compound. Other promising techniques include high-performance liquid chromatography with fluorescence detection (HPLC-FLD), which can offer high sensitivity after derivatization, and surface-enhanced Raman spectroscopy (SERS) for ultra-sensitive detection. mdpi.comresearchgate.netnih.gov
Computational Methodologies: In silico approaches, such as molecular docking, can provide valuable insights into the binding of isoestradiol to estrogen receptors at the atomic level. nih.govmdpi.comnih.gov These computational models can predict the binding orientation and affinity of the ligand within the receptor's binding pocket, helping to explain its biological activity and guide the design of new analogs with enhanced properties. Molecular dynamics simulations can further elucidate the conformational changes in the receptor upon ligand binding and the stability of the ligand-receptor complex.
Table 2: Advanced Methodologies in Steroid Research
| Methodology | Application for this compound Research |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Pharmacokinetic profiling and metabolite identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis in various biological samples. |
| Molecular Docking | Prediction of binding mode and affinity to estrogen receptors. |
| 3D Organoid Cultures | Physiologically relevant in vitro efficacy and toxicity testing. |
Q & A
Q. What are the recommended safety protocols for handling Isoestradiol 3-benzoate in laboratory settings?
- Methodological Answer : this compound is classified under GHS08 as a suspected carcinogen (Category 2) and reproductive toxicant (Category 1B). Researchers must use personal protective equipment (PPE), including lab coats, gloves, and safety goggles. In case of skin contact, wash thoroughly with water; for eye exposure, rinse with flowing water for several minutes. Firefighters should use self-contained breathing apparatus during accidents . Always consult safety data sheets (SDS) for specific hazards and first-aid measures, and ensure proper ventilation in workspaces .
Q. How can researchers ensure the chemical stability of this compound during experimental storage?
- Methodological Answer : Stability testing should include monitoring degradation under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels. Use high-performance liquid chromatography (HPLC) to assess purity over time. Store the compound in airtight, light-resistant containers at -20°C for long-term stability, as recommended for similar estradiol derivatives . Document batch-specific storage conditions to ensure reproducibility .
Q. What analytical techniques are most reliable for characterizing this compound purity and structure?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with mass spectrometry (MS) for molecular weight verification. HPLC with UV detection (λ = 280 nm) is recommended for purity assessment (>95%). Cross-validate results using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., benzoate ester) .
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate this compound’s estrogenic activity while minimizing confounding factors?
- Methodological Answer : Use in vitro models (e.g., MCF-7 cell lines) to measure receptor binding affinity (ERα/ERβ) via competitive binding assays. For in vivo studies, employ ovariectomized rodent models with controlled hormone replacement. Include positive controls (e.g., 17β-estradiol) and adjust for metabolic clearance rates. Dose selection should follow OECD guidelines, with logarithmic increments (0.1–100 nM) to capture non-linear effects .
Q. What strategies resolve contradictions in reported data on this compound’s metabolic pathways?
- Methodological Answer : Discrepancies often arise from interspecies differences (e.g., human vs. rodent liver microsomes). Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation via LC-MS/MS. Validate findings using recombinant CYP450 isoforms (e.g., CYP3A4, CYP1A1) to identify enzyme-specific pathways. Meta-analyses of existing data should account for assay sensitivity (e.g., ELISA vs. radiometric methods) .
Q. How can researchers optimize experimental designs to assess this compound’s epigenetic effects in longitudinal studies?
- Methodological Answer : Employ genome-wide DNA methylation profiling (e.g., Illumina MethylationEPIC arrays) on treated vs. untreated cell lines. Control for batch effects by randomizing sample processing dates. Use mixed-effects models to analyze time-dependent changes in methylation patterns. Include sham-treated cohorts to distinguish compound-specific effects from environmental variability .
Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply benchmark dose (BMD) modeling with PROAST software to estimate lower confidence limits (BMDL) for adverse effects. Use Akaike’s Information Criterion (AIC) to compare logistic, probit, and Hill equation fits. For clustered data (e.g., repeated measurements), implement generalized estimating equations (GEEs) .
Q. How do researchers address ethical challenges in in vivo studies involving this compound’s reproductive toxicity?
- Methodological Answer : Follow the 3Rs framework (Replacement, Reduction, Refinement): use computational models (e.g., QSAR) for preliminary screening. For required animal studies, minimize sample sizes via power analysis (α = 0.05, β = 0.2) and employ non-invasive endpoints (e.g., serum hormone levels). Obtain ethics committee approval with explicit justification for animal use .
Data Reproducibility and Reporting
Q. What documentation standards ensure reproducibility in this compound experiments?
- Methodological Answer : Report detailed protocols for synthesis, purification (e.g., column chromatography conditions), and characterization (e.g., NMR solvent and peak assignments). Disclose batch-specific purity data and storage conditions. Use FAIR data principles: store raw datasets in repositories (e.g., Zenodo) with persistent identifiers .
Q. How can researchers integrate multi-omics data to study this compound’s mechanisms of action?
- Methodological Answer :
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) data using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings with CRISPR/Cas9 knockouts of candidate targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
